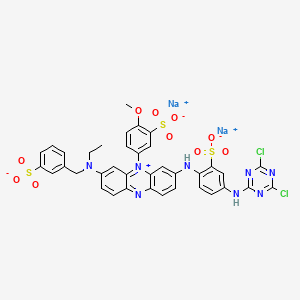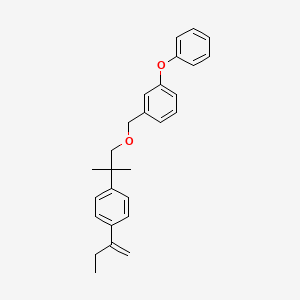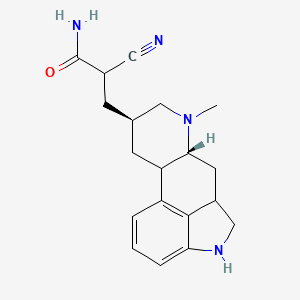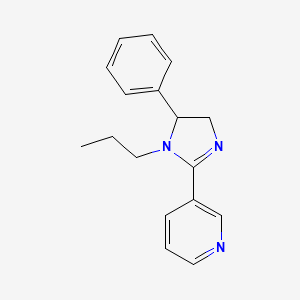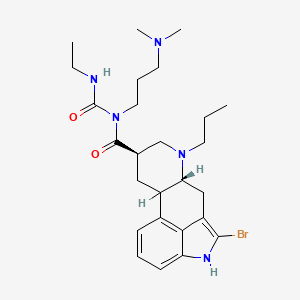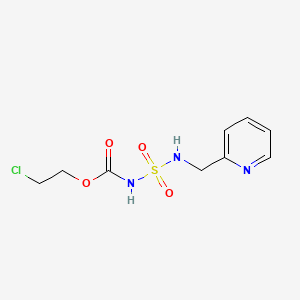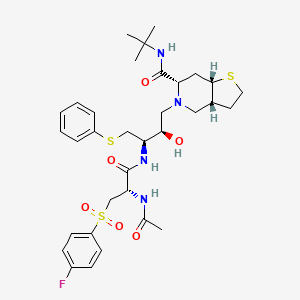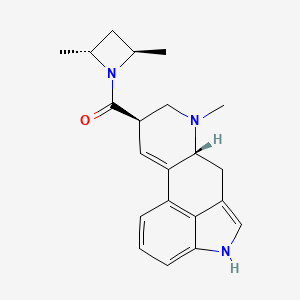
Jla8vmw267
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lysergic acid 2,4-dimethylazetidide, (R,R)-(+)-: (Jla8vmw267) is a compound with the molecular formula C21H25N3O and a molecular weight of 335.4427 This compound is a derivative of lysergic acid and contains a 2,4-dimethylazetidine moiety
Méthodes De Préparation
The synthesis of lysergic acid 2,4-dimethylazetidide involves several steps, starting from lysergic acid. The key steps include:
Formation of the azetidine ring: This is achieved through a cyclization reaction involving appropriate reagents and conditions.
Analyse Des Réactions Chimiques
Lysergic acid 2,4-dimethylazetidide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The azetidine ring can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Lysergic acid 2,4-dimethylazetidide has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of neuropharmacology.
Industry: It may have applications in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of lysergic acid 2,4-dimethylazetidide involves its interaction with specific molecular targets, such as receptors and enzymes. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and physiological responses. The exact pathways involved depend on the specific biological context and the concentration of the compound .
Comparaison Avec Des Composés Similaires
Lysergic acid 2,4-dimethylazetidide can be compared with other similar compounds, such as:
Lysergic acid diethylamide (LSD): Both compounds are derivatives of lysergic acid, but they differ in their side chains and stereochemistry.
Lysergic acid: The parent compound from which lysergic acid 2,4-dimethylazetidide is derived.
2,4-Dimethylazetidine: A simpler compound containing the azetidine ring without the lysergic acid moiety
The uniqueness of lysergic acid 2,4-dimethylazetidide lies in its specific stereochemistry and the presence of both the lysergic acid and 2,4-dimethylazetidine moieties, which contribute to its distinct chemical and biological properties.
Propriétés
| 470666-29-6 | |
Formule moléculaire |
C21H25N3O |
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
[(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-[(2R,4R)-2,4-dimethylazetidin-1-yl]methanone |
InChI |
InChI=1S/C21H25N3O/c1-12-7-13(2)24(12)21(25)15-8-17-16-5-4-6-18-20(16)14(10-22-18)9-19(17)23(3)11-15/h4-6,8,10,12-13,15,19,22H,7,9,11H2,1-3H3/t12-,13-,15-,19-/m1/s1 |
Clé InChI |
DUKNIHFTDAXJON-DZDCQFRTSA-N |
SMILES isomérique |
C[C@@H]1C[C@H](N1C(=O)[C@H]2CN([C@@H]3CC4=CNC5=CC=CC(=C45)C3=C2)C)C |
SMILES canonique |
CC1CC(N1C(=O)C2CN(C3CC4=CNC5=CC=CC(=C45)C3=C2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


